Ethyl 2-methoxy-4-(methylthio)benzoate
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Overview
Description
Ethyl 2-methoxy-4-(methylthio)benzoate is an organic compound with the molecular formula C11H14O3S and a molecular weight of 226.296 g/mol . It is a benzoate ester derivative, characterized by the presence of methoxy and methylthio substituents on the benzene ring. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxy-4-(methylthio)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-methoxy-4-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-4-(methylthio)benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
Ethyl 2-methoxy-4-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-4-(methylthio)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxybenzoate: Similar structure but lacks the methylthio group.
Methyl 4-(methylthio)benzoate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl benzoate: Lacks both the methoxy and methylthio substituents.
Uniqueness
Ethyl 2-methoxy-4-(methylthio)benzoate is unique due to the presence of both methoxy and methylthio groups on the benzene ring. These substituents confer distinct chemical properties, such as increased reactivity in certain types of chemical reactions and potential biological activities that are not observed in simpler benzoate esters .
Properties
CAS No. |
288154-98-3 |
---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
ethyl 2-methoxy-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C11H14O3S/c1-4-14-11(12)9-6-5-8(15-3)7-10(9)13-2/h5-7H,4H2,1-3H3 |
InChI Key |
RLAOLSFGNWRDJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)SC)OC |
Origin of Product |
United States |
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